molecular formula C29H32FN3O3 B1677253 MK-9470 CAS No. 947371-30-4

MK-9470

Cat. No.: B1677253
CAS No.: 947371-30-4
M. Wt: 489.6 g/mol
InChI Key: XIYPJXKEMLKFMD-HFZDXXHNSA-N
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Description

MK-9470 is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including a cyanophenyl group, a fluoroethoxyphenyl group, and a pyridinyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the core propanamide structure followed by the introduction of the various functional groups. Common synthetic routes may include:

    Formation of the Propanamide Core: This step might involve the reaction of a suitable amine with a carboxylic acid derivative under appropriate conditions.

    Introduction of Functional Groups: The cyanophenyl, fluoroethoxyphenyl, and pyridinyl groups can be introduced through various organic reactions such as nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of aromatic rings and other functional groups makes it susceptible to oxidation under appropriate conditions.

    Reduction: Reduction reactions can target specific functional groups such as the nitrile group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure might make it a candidate for studying biological interactions and pathways.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It might interact with cellular receptors, modulating signal transduction pathways.

    Influence on Gene Expression: The compound could affect gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    Propanamide Derivatives: Other propanamide derivatives with different functional groups.

    Aromatic Compounds: Compounds with similar aromatic structures, such as benzamides or phenylacetamides.

    Fluoroethoxy Compounds: Compounds containing the fluoroethoxy group, which might have similar chemical properties.

Uniqueness

This compound’s uniqueness lies in its combination of functional groups, which can impart distinct chemical and biological properties. Its specific structure might offer advantages in terms of reactivity, stability, or biological activity compared to similar compounds.

Properties

CAS No.

947371-30-4

Molecular Formula

C29H32FN3O3

Molecular Weight

489.6 g/mol

IUPAC Name

N-[(2S,3S)-3-(3-cyanophenyl)-4-[4-(2-fluoroethoxy)phenyl]butan-2-yl]-2-methyl-2-(5-methylpyridin-2-yl)oxypropanamide

InChI

InChI=1S/C29H32FN3O3/c1-20-8-13-27(32-19-20)36-29(3,4)28(34)33-21(2)26(24-7-5-6-23(16-24)18-31)17-22-9-11-25(12-10-22)35-15-14-30/h5-13,16,19,21,26H,14-15,17H2,1-4H3,(H,33,34)/t21-,26+/m0/s1

InChI Key

XIYPJXKEMLKFMD-HFZDXXHNSA-N

SMILES

CC1=CN=C(C=C1)OC(C)(C)C(=O)NC(C)C(CC2=CC=C(C=C2)OCCF)C3=CC=CC(=C3)C#N

Isomeric SMILES

CC1=CN=C(C=C1)OC(C)(C)C(=O)N[C@@H](C)[C@@H](CC2=CC=C(C=C2)OCCF)C3=CC=CC(=C3)C#N

Canonical SMILES

CC1=CN=C(C=C1)OC(C)(C)C(=O)NC(C)C(CC2=CC=C(C=C2)OCCF)C3=CC=CC(=C3)C#N

Appearance

Solid powder

947371-30-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

((18)F)MK-9470
18F-MK-9470
MK-9470
N-(2-(3-cyano-phenyl)-3-(4-(2-(18F)fluorethoxy)phenyl)-1-methylpropyl)-2-(5-methyl-2-pyridyloxy)-2-methylproponamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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